Cas no 1270390-69-6 (2-2-fluoro-5-(trifluoromethyl)phenylpiperidine)

2-fluoro-5-(trifluoromethyl)phenylpiperidine is a fluorinated phenylpiperidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a trifluoromethyl group and a fluorine substituent on the phenyl ring, enhancing its electronic and steric properties. This compound may serve as a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of CNS-targeting drugs or crop protection agents. The presence of fluorine atoms improves metabolic stability and lipophilicity, which can influence binding affinity and bioavailability. Its well-defined chemical properties make it suitable for structure-activity relationship (SAR) studies and medicinal chemistry optimization. Proper handling and storage are recommended due to its reactive functional groups.
2-2-fluoro-5-(trifluoromethyl)phenylpiperidine structure
1270390-69-6 structure
Product name:2-2-fluoro-5-(trifluoromethyl)phenylpiperidine
CAS No:1270390-69-6
MF:C12H13F4N
Molecular Weight:247.231937170029
CID:6460668
PubChem ID:83392203

2-2-fluoro-5-(trifluoromethyl)phenylpiperidine 化学的及び物理的性質

名前と識別子

    • 2-2-fluoro-5-(trifluoromethyl)phenylpiperidine
    • 1270390-69-6
    • EN300-1933392
    • 2-[2-fluoro-5-(trifluoromethyl)phenyl]piperidine
    • インチ: 1S/C12H13F4N/c13-10-5-4-8(12(14,15)16)7-9(10)11-3-1-2-6-17-11/h4-5,7,11,17H,1-3,6H2
    • InChIKey: PSZVFWDWPOGNML-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C(F)(F)F)C=C1C1CCCCN1

計算された属性

  • 精确分子量: 247.09841207g/mol
  • 同位素质量: 247.09841207g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 253
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • XLogP3: 3.2

2-2-fluoro-5-(trifluoromethyl)phenylpiperidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1933392-0.5g
2-[2-fluoro-5-(trifluoromethyl)phenyl]piperidine
1270390-69-6
0.5g
$1399.0 2023-09-17
Enamine
EN300-1933392-5g
2-[2-fluoro-5-(trifluoromethyl)phenyl]piperidine
1270390-69-6
5g
$4226.0 2023-09-17
Enamine
EN300-1933392-0.1g
2-[2-fluoro-5-(trifluoromethyl)phenyl]piperidine
1270390-69-6
0.1g
$1283.0 2023-09-17
Enamine
EN300-1933392-1.0g
2-[2-fluoro-5-(trifluoromethyl)phenyl]piperidine
1270390-69-6
1g
$1458.0 2023-05-26
Enamine
EN300-1933392-1g
2-[2-fluoro-5-(trifluoromethyl)phenyl]piperidine
1270390-69-6
1g
$1458.0 2023-09-17
Enamine
EN300-1933392-0.25g
2-[2-fluoro-5-(trifluoromethyl)phenyl]piperidine
1270390-69-6
0.25g
$1341.0 2023-09-17
Enamine
EN300-1933392-5.0g
2-[2-fluoro-5-(trifluoromethyl)phenyl]piperidine
1270390-69-6
5g
$4226.0 2023-05-26
Enamine
EN300-1933392-10.0g
2-[2-fluoro-5-(trifluoromethyl)phenyl]piperidine
1270390-69-6
10g
$6266.0 2023-05-26
Enamine
EN300-1933392-2.5g
2-[2-fluoro-5-(trifluoromethyl)phenyl]piperidine
1270390-69-6
2.5g
$2856.0 2023-09-17
Enamine
EN300-1933392-0.05g
2-[2-fluoro-5-(trifluoromethyl)phenyl]piperidine
1270390-69-6
0.05g
$1224.0 2023-09-17

2-2-fluoro-5-(trifluoromethyl)phenylpiperidine 関連文献

2-2-fluoro-5-(trifluoromethyl)phenylpiperidineに関する追加情報

2-2-Fluoro-5-(Trifluoromethyl)phenylpiperidine (CAS No. 1270390-69-6): An Overview of a Promising Compound in Medicinal Chemistry

2-2-Fluoro-5-(trifluoromethyl)phenylpiperidine (CAS No. 1270390-69-6) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of piperidines, which are widely used in the development of pharmaceuticals for their ability to modulate various biological targets.

The chemical structure of 2-2-fluoro-5-(trifluoromethyl)phenylpiperidine features a piperidine ring substituted with a fluoro and a trifluoromethyl group on the phenyl ring. The presence of these fluorine atoms imparts significant electronic and steric effects, which can influence the compound's pharmacological properties. Specifically, the trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluoro substitution can improve binding affinity and selectivity for specific receptors.

Recent studies have highlighted the potential of 2-2-fluoro-5-(trifluoromethyl)phenylpiperidine in various therapeutic areas. One notable application is in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Research has shown that this compound can act as a potent modulator of dopamine and serotonin receptors, which are key neurotransmitters involved in these conditions. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-2-fluoro-5-(trifluoromethyl)phenylpiperidine exhibits high affinity for dopamine D3 receptors, making it a promising candidate for developing novel treatments for Parkinson's disease.

In addition to its potential in neurology, 2-2-fluoro-5-(trifluoromethyl)phenylpiperidine has also shown promise in oncology. Preclinical studies have indicated that this compound can inhibit the growth of certain cancer cells by targeting specific signaling pathways. A recent study published in Cancer Research reported that 2-2-fluoro-5-(trifluoromethyl)phenylpiperidine effectively inhibits the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer. This finding suggests that the compound could be developed into a new class of anticancer agents with broad-spectrum activity.

The synthesis of 2-2-fluoro-5-(trifluoromethyl)phenylpiperidine has been extensively studied, and several efficient routes have been developed to produce this compound on a large scale. One common synthetic approach involves the reaction of 2-fluoro-5-trifluoromethylbenzaldehyde with piperidine under mild conditions. This method yields high purity and good yields, making it suitable for both research and industrial applications.

The safety profile of 2-2-fluoro-5-(trifluoromethyl)phenylpiperidine has also been evaluated in preclinical studies. Toxicity assays have shown that this compound exhibits low toxicity at therapeutic concentrations, which is a crucial factor for its potential use in drug development. However, further clinical trials are necessary to fully assess its safety and efficacy in humans.

In conclusion, 2-2-fluoro-5-(trifluoromethyl)phenylpiperidine (CAS No. 1270390-69-6) is a promising compound with diverse applications in medicinal chemistry. Its unique structural features and favorable pharmacological properties make it an attractive candidate for developing new treatments for neurological disorders and cancer. Ongoing research continues to explore its full potential, and future studies are expected to provide more insights into its mechanisms of action and therapeutic benefits.

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